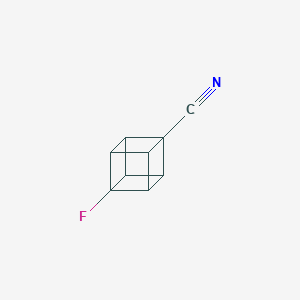
4-Fluorocubane-1-carbonitrile
Description
4-Fluorocubane-1-carbonitrile is a highly strained cubane derivative featuring a fluorine substituent and a nitrile (-CN) group at positions 4 and 1 of the cubane framework, respectively. Cubane’s unique cubic geometry imposes significant steric strain, which often enhances reactivity and thermal instability compared to planar aromatic or aliphatic systems. The introduction of electronegative fluorine and the electron-withdrawing nitrile group further modulates its electronic properties, making it a candidate for specialized applications in medicinal chemistry, materials science, or high-energy materials .
Properties
CAS No. |
167496-76-6 |
|---|---|
Molecular Formula |
C9H6FN |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
4-fluorocubane-1-carbonitrile |
InChI |
InChI=1S/C9H6FN/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7H |
InChI Key |
WZXUREDBHUZEQF-UHFFFAOYSA-N |
SMILES |
C(#N)C12C3C4C1C5C2C3C45F |
Canonical SMILES |
C(#N)C12C3C4C1C5C2C3C45F |
Synonyms |
Pentacyclo[4.2.0.02,5.03,8.04,7]octanecarbonitrile, 4-fluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Fluorocubane-1-carbonitrile with fluorinated nitriles from the evidence, focusing on molecular features and properties:
Key Observations :
- Ring Strain : The cubane framework in This compound introduces exceptional strain (~167 kcal/mol in cubane), likely enhancing reactivity compared to less-strained systems like indole or furan derivatives .
- Electronic Effects : Fluorine and nitrile groups in all compounds increase polarity and electron-withdrawing character. For example, C4-FN’s perfluorination enhances dielectric strength, making it suitable for electrical insulation .
- Thermal Stability : Cubane derivatives are typically less thermally stable than aromatic nitriles (e.g., indole or dibenzofuran systems) due to strain-induced decomposition pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


